1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-05274857 hydrochloride involves multiple steps, starting with the preparation of the bipyridine core, followed by the introduction of the piperazine ring and the methylsulfonyl group. The final step involves the formation of the hydrochloride salt. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of various reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of PF-05274857 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
PF-05274857 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the bipyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
PF-05274857 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the Hedgehog signaling pathway and its role in various biological processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Smoothened receptor.
Mechanism of Action
PF-05274857 hydrochloride exerts its effects by acting as a Smoothened receptor antagonist. It inhibits the Hedgehog signaling pathway by binding to the Smoothened receptor, preventing the activation of downstream signaling molecules such as GLI1. This inhibition leads to the suppression of gene transcription and cellular processes that are dependent on Hedgehog signaling .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Vismodegib: Another Smoothened receptor antagonist used in the treatment of basal cell carcinoma.
Sonidegib: A Smoothened receptor antagonist with similar applications in cancer therapy.
Itraconazole: An antifungal agent that also exhibits Smoothened receptor antagonist activity.
Uniqueness
PF-05274857 hydrochloride is unique due to its high selectivity and potency as a Smoothened receptor antagonist. Its ability to permeate the blood-brain barrier makes it particularly valuable for research in brain tumors and metastases. Additionally, its oral bioavailability and favorable pharmacokinetic properties distinguish it from other similar compounds .
Properties
IUPAC Name |
1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3S.ClH/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28;/h10-13H,4-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULNFUQAVPTTQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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